4-(Furan-2-YL)-2-methoxybenzoic acid

Description

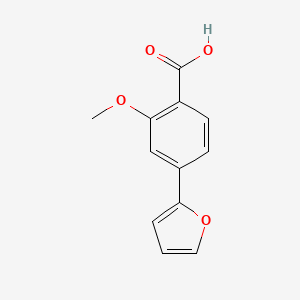

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-11-7-8(10-3-2-6-16-10)4-5-9(11)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHGFJHDEJEYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688519 | |

| Record name | 4-(Furan-2-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238697-13-6 | |

| Record name | 4-(Furan-2-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(Furan-2-YL)-2-methoxybenzoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available precursors. For this compound, this process involves identifying key bonds that can be disconnected through known and reliable chemical reactions. amazonaws.com

The primary retrosynthetic disconnections for this molecule are:

C-C Bond Disconnection (Aryl-Furan): The most logical disconnection is the carbon-carbon bond between the furan (B31954) ring and the benzoic acid moiety. scitepress.org This bond is typically formed via a cross-coupling reaction. This disconnection leads to two key synthons: a substituted benzoic acid derivative and a furan derivative. The corresponding real-world reagents would be a halogenated benzoic acid (e.g., a bromo- or iodo-substituted 2-methoxybenzoic acid ester) and an organometallic furan species (e.g., furan-2-boronic acid). This strategy is central to the Suzuki-Miyaura coupling approach.

Functional Group Interconversion (Carboxylic Acid): Another strategic step is the disconnection of the carboxylic acid group itself. This suggests that the final step of the synthesis could be the oxidation of a precursor functional group, such as a methyl or hydroxymethyl group, already attached to the 4-(furan-2-yl)-2-methoxybenzene core.

By working backward from the target, chemists can devise multiple synthetic routes, assess their feasibility, and select the most efficient pathway based on factors like starting material availability and reaction yields.

Classical and Modern Synthetic Routes towards this compound and Related Structures

The construction of the this compound framework can be achieved through various synthetic protocols, ranging from traditional multi-step sequences to more streamlined modern methods.

Multi-step syntheses involve a sequence of reactions where intermediates are typically isolated and purified at each stage. tue.nl A plausible multi-step pathway for this compound could start from a readily available substituted phenol, such as 4-bromo-2-methoxyphenol.

A representative sequence might include:

Protection/Modification of the Benzoic Acid Precursor : Starting with a simpler molecule like 4-bromosalicylic acid, the hydroxyl group would be methylated, and the carboxylic acid would be esterified to prevent unwanted side reactions in subsequent steps.

Cross-Coupling : The resulting methyl 4-bromo-2-methoxybenzoate would then undergo a palladium-catalyzed cross-coupling reaction with a suitable furan partner, such as furan-2-boronic acid.

Deprotection/Saponification : The final step would be the hydrolysis of the methyl ester group back to a carboxylic acid using a base like lithium hydroxide (B78521) (LiOH), followed by acidification. nih.gov

Modern synthetic chemistry emphasizes efficiency, often through one-pot reactions where multiple transformations occur sequentially in the same reaction vessel without isolating intermediates. elsevierpure.comepa.gov This approach minimizes waste and reduces reaction time. For the target molecule, a one-pot procedure could potentially combine the cross-coupling reaction with a subsequent transformation.

Catalyst-mediated syntheses are central to this efficiency. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture, simplifying purification. researchgate.net An efficient synthesis of this compound would likely rely on a highly effective catalyst for the key bond-forming step, which is typically the most challenging part of the synthesis. researchgate.net

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between aromatic rings. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgmdpi.com

For the synthesis of this compound, this reaction is the most direct method for creating the crucial aryl-furan linkage. The key components are:

Aryl Halide : Methyl 4-bromo-2-methoxybenzoate or a similar halogenated derivative.

Organoboron Reagent : Furan-2-boronic acid.

Palladium Catalyst : A variety of palladium sources and ligands can be used. Studies on similar couplings, such as those involving thiophene, have shown that catalysts like the XPhos Pd-G4 pre-catalyst are highly effective. researchgate.net

Base : An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to facilitate the catalytic cycle. researchgate.net

The reaction is valued for its high tolerance of various functional groups, allowing for the direct coupling of complex substrates without the need for extensive use of protecting groups.

| Parameter | Description | Example | Reference |

| Catalyst | The palladium source and associated ligand that form the active Pd(0) species. | Pd(OAc)₂, XPhos Pd-G4 | researchgate.net |

| Aryl Halide | The halogenated aromatic partner in the coupling reaction. | 4-Bromoanisole (model), Methyl 4-bromo-2-methoxybenzoate | researchgate.net |

| Boronic Acid | The organoboron partner that provides the furan moiety. | (5-Formylthiophen-2-yl)boronic acid (model), Furan-2-boronic acid | researchgate.net |

| Base | Activates the boronic acid and participates in the transmetalation step. | Potassium Carbonate (K₂CO₃) | researchgate.net |

| Solvent | The medium for the reaction, often a mixture of an organic solvent and water. | Dioxane/Water | researchgate.net |

Derivatization Strategies for this compound

Once synthesized, this compound can be chemically modified to produce a variety of derivatives, which is a common strategy in drug discovery and materials science.

The carboxylic acid group is a versatile functional handle for derivatization. Standard transformations include:

Esterification : The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. This is a fundamental reaction in organic synthesis. nih.gov

Amide Formation : The synthesis of amides is another common modification. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. Alternatively, direct coupling with an amine can be accomplished using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

These derivatization reactions allow for the systematic modification of the molecule's properties, such as its solubility, polarity, and ability to interact with biological targets.

Modifications and Substitutions on the Furan Ring

The furan ring within the this compound structure is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution more readily than benzene (B151609). pearson.compearson.com This increased reactivity allows for modifications using milder conditions. pearson.com However, the furan ring is also prone to polymerization, especially in the presence of strong acids, necessitating carefully controlled reaction environments. stackexchange.comnowgonggirlscollege.co.in

Halogenation: Direct halogenation of furan can lead to polysubstitution and polymerization. nowgonggirlscollege.co.inquimicaorganica.org Therefore, to achieve selective monohalogenation on the furan moiety of this compound, milder reagents and conditions are employed. The use of dilute halogens at low temperatures is a common strategy. quimicaorganica.org For instance, bromination can be achieved using bromine in a less reactive solvent to yield a 2-bromofuran (B1272941) derivative. pearson.com The reaction proceeds via an electrophilic attack on the electron-rich furan ring, preferentially at the 2-position (or C5 position of the furan ring in the parent compound) due to the greater stability of the resulting carbocation intermediate. pearson.compearson.com

Nitration: The nitration of sensitive heterocyclic compounds like furan requires conditions that avoid strong oxidizing acids, which can degrade the ring. quora.com A standard nitrating mixture of nitric and sulfuric acid is generally unsuitable for furan. quora.com Instead, a milder nitrating agent such as acetyl nitrate, formed from nitric acid and acetic anhydride (B1165640), is used. quora.comgoogle.comnumberanalytics.com This reagent provides the nitronium ion (NO₂⁺) electrophile under less aggressive conditions, allowing for the formation of the nitro-substituted furan derivative while minimizing side reactions. quora.com

Acylation: Friedel-Crafts acylation on the furan ring is also a viable modification, though classical conditions using strong Lewis acids like aluminum chloride can be problematic due to furan's instability. stackexchange.com Milder catalysts, such as boron trifluoride (BF₃) or stannic chloride, are often preferred when acylating furan and its derivatives. stackexchange.comnowgonggirlscollege.co.ingoogle.com The reaction involves an acylating agent, like an acid anhydride or an acyl chloride, to introduce an acyl group onto the furan ring. google.com

Electrophilic Aromatic Substitutions on the Methoxybenzoic Acid Ring

The benzene ring of this compound possesses two key substituents that direct the position of any subsequent electrophilic aromatic substitution: the methoxy (B1213986) group (-OCH₃) and the carboxylic acid group (-COOH). These groups exert opposing electronic effects on the aromatic ring.

The methoxy group is an activating group, meaning it donates electron density into the benzene ring through a resonance effect (+M). organicchemistrytutor.commsu.eduwikipedia.org This donation of electrons makes the ring more nucleophilic and thus more reactive towards electrophiles. msu.eduwikipedia.org Activating groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. organicchemistrytutor.comyoutube.com

Conversely, the carboxylic acid group is a deactivating group. It withdraws electron density from the aromatic ring through an inductive effect (-I), making the ring less reactive towards electrophiles. organicchemistrytutor.comlibretexts.org Deactivating groups of this type are typically meta-directors. youtube.comlibretexts.org

When both an activating and a deactivating group are present on a benzene ring, the directing effect of the more powerful activating group dominates. In this case, the methoxy group's ortho-, para-directing influence will control the position of substitution. The positions ortho and para to the methoxy group are C3 and C5, and C6 respectively. However, positions C2, and C4 are already substituted. Therefore, electrophilic attack will be directed primarily to the C3 and C5 positions. Steric hindrance from the adjacent substituents could influence the ratio of the resulting isomers. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introducing a halogen (e.g., Cl, Br) using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introducing a nitro group (NO₂) using a mixture of nitric and sulfuric acids. libretexts.org

Sulfonation: Introducing a sulfonic acid group (SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group, although the deactivating effect of the carboxyl group can make these reactions challenging. pitt.edu

Green Chemistry Principles in the Synthesis of this compound

The synthesis of biaryl compounds such as this compound, commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is an area where green chemistry principles can be effectively applied. numberanalytics.cominovatus.es The focus is on reducing environmental impact by using safer solvents, improving energy efficiency, and utilizing more sustainable catalytic systems. inovatus.esgctlc.org

Safer Solvents: A key principle of green chemistry is the replacement of hazardous organic solvents. gctlc.orgacs.org Traditional Suzuki couplings often use solvents like tetrahydrofuran (B95107) (THF), which is classified as hazardous. acs.org Research has identified several greener alternatives that perform well, including water, 2-MeTHF, cyclopentyl methyl ether (CPME), and isopropyl acetate (B1210297) (i-PrOAc). acs.orgacs.org Aqueous Suzuki reactions are particularly attractive as water is non-flammable, non-toxic, and inexpensive. gctlc.orgresearchgate.net

Energy Efficiency and Catalyst Optimization: Green chemistry aims to design energy-efficient processes. gctlc.org This can be achieved by developing highly active catalysts that allow for shorter reaction times and lower reaction temperatures. inovatus.esgctlc.org Modern palladium catalysts, sometimes supported on materials like carbon (Pd/C), can be highly efficient and recyclable. researchgate.net The development of novel phosphine (B1218219) ligands has led to catalyst systems with high turnover numbers, allowing for very low catalyst loadings, which reduces cost and waste. organic-chemistry.org

Alternative Synthetic Methods: Exploring alternative energy sources and reaction methodologies is another facet of green chemistry. numberanalytics.com Electrochemical synthesis, for example, uses electricity as a driving force, replacing traditional oxidizing or reducing agents and thereby minimizing waste production. mdpi.com This method has been applied to the synthesis of biaryl scaffolds and represents a greener pathway compared to some traditional methods. mdpi.com The use of biomass-derived starting materials, such as obtaining the furan component from hemicellulose, also aligns with the principle of using renewable feedstocks. researchgate.net

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis of 4-(Furan-2-YL)-2-methoxybenzoic Acid

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR would provide a complete picture of its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoic acid and furan (B31954) rings, as well as the methoxy (B1213986) group. The acidic proton of the carboxylic group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the substituted benzene (B151609) ring will exhibit a specific splitting pattern. The proton ortho to the carboxylic acid and meta to the furan group would likely be a doublet, while the proton ortho to the furan group and meta to the carboxylic acid would appear as a doublet of doublets. The proton situated between the methoxy and carboxylic acid groups would be a doublet.

The furan ring protons will also show a characteristic pattern. The proton on the carbon adjacent to the oxygen and the point of attachment to the benzene ring will likely be a doublet of doublets. The other two furan protons will also present as doublets or doublet of doublets, with coupling constants typical for furan systems. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, generally appearing above 165 ppm. The aromatic carbons of the benzene ring and the furan ring will resonate in the region of approximately 110-160 ppm. The carbon of the methoxy group will be observed as a single peak in the upfield region, typically around 55-60 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | broad singlet |

| Benzoic Ring Protons | 7.0-8.0 | m |

| Furan Ring Protons | 6.5-7.8 | m |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | >165 |

| Aromatic/Furan Carbons | 110-160 |

Vibrational Spectroscopy (FTIR and Raman) in Probing Molecular Interactions and Functional Groups of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp peak for the C=O stretching of the carboxylic acid group is anticipated around 1700 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will likely appear in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene and furan rings would produce a series of bands in the 1450-1600 cm⁻¹ range. The characteristic C-O-C stretching of the furan ring is expected around 1000-1100 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric C=C stretching of the benzene and furan rings would be particularly prominent. The C=O stretching vibration is also expected to be visible, though generally weaker than in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500-3300 | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| Carbonyl C=O Stretch | ~1700 | FTIR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| Carboxylic Acid C-O Stretch | 1200-1300 | FTIR, Raman |

| Methoxy C-O Stretch | 1200-1300 | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways under ionization.

Elemental Composition

For this compound (C₁₂H₁₀O₄), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated/deprotonated species ([M+H]⁺ or [M-H]⁻).

Fragmentation Analysis

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO) to form a furan-substituted benzoyl cation. Another likely fragmentation is the loss of a water molecule (H₂O) from the carboxylic acid. The methoxy group can be lost as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The furan ring itself can undergo fragmentation, although the aromatic nature of the ring provides some stability. The fragmentation pattern of methoxybenzoic acid typically involves the loss of the methoxy group. researchgate.net

Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 218.0579 |

| [M-OH]⁺ | 201.0552 |

| [M-H₂O]⁺ | 200.0473 |

| [M-CH₃]⁺ | 203.0344 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound is currently available in the public domain, it is expected that in the solid state, the carboxylic acid groups would form hydrogen-bonded dimers, a common feature for carboxylic acids. The relative orientation of the furan and benzene rings would be of particular interest, with the dihedral angle between the two rings being a key structural parameter. The planarity of the furan and benzene rings would likely be maintained. Intermolecular interactions, such as pi-stacking between the aromatic rings, could also play a role in the crystal packing. Studies on related furan-containing compounds have shown a variety of intermolecular interactions, including C-H···O and C-H···π interactions, which could also be present in the crystal structure of this compound. nbinno.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic benzene ring, the furan ring, and the conjugated system formed by the two rings. The presence of the methoxy and carboxylic acid groups as auxochromes will influence the position and intensity of these absorption maxima. Generally, benzoic acid and its derivatives exhibit a strong absorption band around 230-280 nm. The extended conjugation with the furan ring is expected to cause a bathochromic (red) shift of this band to a longer wavelength. A related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, shows absorption maxima at approximately 270 nm, 316 nm, and 324 nm. researchgate.net It is plausible that this compound would have a similar absorption profile.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | ~230-280 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure, Energetics, and Reactivity Descriptors of 4-(Furan-2-YL)-2-methoxybenzoic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. researchgate.net By employing functionals like B3LYP or B3PW91 with a suitable basis set such as 6-311G(d,p), the electronic ground state and optimized geometry can be calculated. epstem.netmdpi.comnih.gov This optimization process minimizes the energy of the molecule, yielding precise predictions of bond lengths, bond angles, and dihedral angles that define its conformation. ajchem-a.commdpi.com The absence of imaginary frequencies in the subsequent calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. scispace.com

Once the geometry is optimized, the same level of theory is used to compute the harmonic vibrational frequencies. nih.gov These theoretical frequencies, when appropriately scaled to account for systematic errors, can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netresearchgate.net This comparison allows for a detailed assignment of the vibrational modes, linking specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. scispace.com

Table 1: Illustrative Geometric Parameters for this compound as Determined by DFT This table presents typical data that would be generated from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O (Carboxyl) | Length of the carbonyl double bond. | ~1.22 Å |

| C-O (Carboxyl) | Length of the hydroxyl single bond. | ~1.35 Å |

| C-C (Aromatic) | Average length of carbon-carbon bonds in the benzene (B151609) ring. | ~1.40 Å |

| C-O (Methoxy) | Length of the ether bond in the methoxy (B1213986) group. | ~1.37 Å |

| Bond Angles | ||

| O=C-O (Carboxyl) | Angle within the carboxylic acid group. | ~123° |

| C-C-O (Methoxy) | Angle involving the methoxy substituent on the benzene ring. | ~118° |

| Dihedral Angles |

Ab initio methods, such as Hartree-Fock (HF), and more advanced techniques like Time-Dependent DFT (TD-DFT), are employed to predict various spectroscopic properties from first principles. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) isotropic chemical shifts (¹H and ¹³C). epstem.net These theoretical values can be correlated with experimental NMR data to aid in the structural elucidation of the compound. epstem.net

Furthermore, TD-DFT calculations are instrumental in understanding the electronic excited state properties. researchgate.net This approach can predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This provides insight into the molecule's color and how it interacts with light.

Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are critical for understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate regions of varying electron density, where red typically signifies electron-rich areas (nucleophilic sites, such as around the oxygen atoms) and blue represents electron-poor areas (electrophilic sites). ajchem-a.comresearchgate.net The MEP map is invaluable for predicting how the molecule will interact with other species, particularly in biological contexts like receptor binding.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies These parameters are calculated from the energies of the frontier molecular orbitals.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation of this compound

While quantum calculations often model molecules in a static state (in a vacuum or with implicit solvent), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. researchgate.net In an MD simulation, the molecule would be placed in a simulated box of explicit solvent molecules (e.g., water), and the system's evolution would be tracked by solving Newton's equations of motion for every atom. These simulations, typically run for nanoseconds, can reveal the conformational flexibility of the molecule, the stability of different rotational isomers (rotamers), and its specific interactions with the surrounding solvent molecules, such as the formation and lifetime of hydrogen bonds. researchgate.net

Molecular Docking and Ligand-Based Pharmacophore Modeling for Potential Biological Targets of this compound

To explore the therapeutic potential of this compound, molecular docking is a widely used computational technique. nih.gov Docking predicts the preferred orientation and binding affinity of the molecule within the active site of a biological target, such as an enzyme or receptor. acs.orgfip.org The process involves obtaining the 3D crystal structure of a target protein and using a scoring function to evaluate thousands of possible binding poses of the ligand. fip.org The results are given as a binding energy or score, with lower values typically indicating a more favorable interaction. fip.org This method can identify key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. acs.org

Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. nih.govwustl.edu A pharmacophore model can be generated either from the structure of a ligand-protein complex or from a set of known active molecules. wustl.edudergipark.org.tr This model then serves as a 3D query to rapidly screen large compound libraries for novel molecules that possess the required features and are therefore likely to be active. researchgate.netdergipark.org.tr

Table 3: Illustrative Molecular Docking Results for Potential Protein Targets This table shows hypothetical targets and the type of data generated from a molecular docking study.

| Protein Target (PDB ID) | Biological Role | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation | -8.5 | Arg120, Tyr385, Ser530 |

| Epidermal Growth Factor Receptor (EGFR) | Cancer Proliferation | -7.9 | Met793, Lys745, Asp855 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To perform a QSAR study on this compound, a library of its derivatives would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). For each derivative, a set of molecular descriptors—numerical values that encode steric, electronic, or hydrophobic properties—is calculated.

Statistical methods are then used to generate an equation that predicts the activity based on these descriptors. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These methods generate 3D contour maps that visualize where modifications to the molecular structure are likely to increase or decrease biological activity, providing a clear roadmap for designing more potent derivatives. nih.gov

Reactivity, Reaction Mechanisms, and Catalysis

Acid-Base Chemistry and pKa Determination of 4-(Furan-2-YL)-2-methoxybenzoic Acid

The most prominent acidic feature of this compound is its carboxylic acid group (-COOH). The acidity of this group, quantified by its pKa value, is influenced by the electronic effects of the substituents on the benzoic acid ring. The methoxy (B1213986) group at the ortho-position and the furan (B31954) group at the para-position both play a role in modulating the stability of the corresponding carboxylate anion.

The pKa value of the parent compound, benzoic acid, is approximately 4.2. Substituents can either increase or decrease this value. The methoxy group is generally considered electron-donating through its resonance effect (+M) but electron-withdrawing through its inductive effect (-I). In the case of 2-methoxybenzoic acid, the pKa is around 4.09, indicating a slight increase in acidity compared to benzoic acid, which may be attributed to the steric and inductive effects of the ortho-methoxy group. For 4-methoxybenzoic acid, where the electron-donating resonance effect is more pronounced, the pKa is about 4.47, making it a weaker acid than benzoic acid. foodb.ca

Table 1: Predicted Physicochemical Properties of Related Benzoic Acids

| Compound | Predicted pKa (Strongest Acidic) | Molecular Formula |

| 4-Methoxybenzoic acid | 4.37 | C8H8O3 |

| 2-Methoxybenzoic acid | 4.09 (experimental) | C8H8O3 |

| Benzoic acid | 4.20 (experimental) | C7H6O2 |

This table is generated based on data for related compounds to provide context. foodb.casigmaaldrich.com

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at different sites within the molecule, primarily the furan ring and the carboxylic acid group.

Oxidation: The furan ring is particularly susceptible to oxidation, which can lead to ring-opening products. Common oxidizing agents can cleave the furan ring to yield dicarbonyl compounds. The benzene (B151609) ring is generally more resistant to oxidation, except under harsh conditions. The carboxylic acid and methoxy groups are also relatively stable to mild oxidation.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (4-(furan-2-yl)-2-methoxyphenyl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH4). The furan and benzene rings are more resistant to reduction and typically require catalytic hydrogenation under high pressure and temperature. Under such conditions, the furan ring may be reduced to a tetrahydrofuran (B95107) ring. The stability of organotin complexes of 4-methoxybenzoic acid against photodegradation suggests that the methoxybenzoic acid moiety can interact with and quench reactive oxygen species, a process relevant to its oxidative stability. nih.gov

Cycloaddition Reactions Involving Furan and Benzoic Acid Moieties (e.g., Diels-Alder)

The furan moiety of this compound can readily participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reaction is a powerful tool for the synthesis of complex cyclic systems. The furan ring reacts with a dienophile (an alkene or alkyne) to form an oxabicyclic adduct.

The reactivity of the furan diene and the stereoselectivity (endo vs. exo) of the Diels-Alder reaction are influenced by several factors, including the nature of the substituents on both the furan and the dienophile, the reaction temperature, and the use of catalysts. rsc.org Electron-withdrawing groups on the dienophile generally accelerate the reaction. The reaction is often reversible, and the retro-Diels-Alder reaction can be favored at higher temperatures. rsc.org

Lewis acids are frequently used to catalyze the Diels-Alder reaction of furans, enhancing their reactivity and selectivity. researchgate.net The reaction of furan derivatives with dienophiles like maleimide (B117702) can produce both endo and exo adducts, with the endo product often being kinetically favored. rsc.org The presence of substituents on the furan ring, such as the benzoic acid group in this compound, can influence the regioselectivity of the cycloaddition. mdpi.com

The benzoic acid moiety itself does not typically participate in cycloaddition reactions but its electronic properties can influence the reactivity of the attached furan ring.

Table 2: General Conditions for Diels-Alder Reactions with Furan Derivatives

| Diene | Dienophile | Catalyst | Temperature | Outcome |

| Furan | Maleimide | None | Room Temp. | Endo/Exo adducts |

| Furan | Acrylic Acid | Lewis Acid (e.g., Hf-Beta) | 298 K | Oxanorbornene adduct |

| 2-Methylfuran | Norbornene | Acid Catalyst (e.g., Amberlyst 15) | Varies | Polycyclic adduct |

This table provides examples of typical Diels-Alder reactions involving furan derivatives. rsc.orgresearchgate.netacs.org

Cross-Coupling Reactions and Organometallic Catalysis with this compound Derivatives

Organometallic cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be valuable substrates in such reactions. To participate in cross-coupling, the compound would typically be converted into a derivative containing a suitable functional group, such as a halide (e.g., bromo or iodo) or an organometallic species (e.g., a boronic acid or ester for Suzuki coupling, or a stannane (B1208499) for Stille coupling).

For example, if a bromo or iodo substituent were present on either the furan or benzene ring, it could readily undergo palladium-catalyzed cross-coupling reactions with a variety of organometallic reagents. Conversely, conversion of the carboxylic acid to a boronic ester would allow it to act as the organometallic partner in a Suzuki coupling.

A general approach for a Suzuki coupling might involve:

Functionalization : Conversion of a hydroxyl or amino precursor of this compound to a halide or triflate.

Coupling : Reaction of this functionalized derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

For instance, a related procedure describes the coupling of a 2-chloroheteroaryl compound with a pinacol (B44631) boronate in the presence of a palladium catalyst (Pd(OAc)2), a phosphine (B1218219) ligand (S-Phos), and a base (LiOH) to yield the biaryl product. ambeed.com This highlights the general methodology applicable to derivatives of this compound.

Photochemical and Thermal Decomposition Pathways of this compound

The stability of this compound under photochemical and thermal conditions is dependent on the resilience of its constituent parts.

Thermal Decomposition: At elevated temperatures, the most likely decomposition pathway for this compound is decarboxylation (loss of CO2) from the carboxylic acid group. This would yield 2-methoxy-4-(furan-2-yl)benzene. The temperatures required for decarboxylation of aromatic carboxylic acids are typically high, often in the range of 200-300°C, and may require a catalyst. The stability of the furan and benzene rings is high, and their decomposition would only occur at significantly higher temperatures. Studies on the thermal decomposition of related iodobenzyl iodides show that at high temperatures, radical formation can lead to rearrangements into more stable isomers. nih.gov This suggests that under extreme thermal stress, complex rearrangements of the this compound structure could also occur.

Structure Activity Relationship Sar and Mechanistic Biological Investigations Non Clinical Focus

In Vitro Enzyme Inhibition Studies of 4-(Furan-2-YL)-2-methoxybenzoic Acid and its Analogs

Derivatives of 4-(furan-2-yl)benzoic acid have been extensively studied as inhibitors of several key enzymes implicated in disease.

Xanthine (B1682287) Oxidase Inhibition: Analogs of 4-(furan-2-yl)benzoic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme crucial in the pathogenesis of hyperuricemia and gout. nuph.edu.uaresearchgate.netbioorganica.com.ua Pyrazolone (B3327878) and rhodanine (B49660) derivatives bearing the 4-(furan-2-yl)benzoic acid moiety have demonstrated low micromolar IC50 values in vitro. nuph.edu.uaresearchgate.net

Kinetic studies have revealed that these compounds can act as mixed-type inhibitors. For instance, a pyrazolone derivative was found to have a higher affinity for the free enzyme than the enzyme-substrate complex, with its carboxylic group forming key interactions, such as a salt bridge with Arg880 and a hydrogen bond with Thr1010 in the enzyme's active site. nuph.edu.uanauka.gov.ua Similarly, a rhodanine-based analog acted as a mixed-type inhibitor with equal affinity for the free enzyme and the enzyme-substrate complex. researchgate.netbioorganica.com.ua The inhibitory potency of these analogs is influenced by the substituents on the heterocyclic ring. nuph.edu.uaresearchgate.net

Protein Tyrosine Kinase Inhibition: A series of furan-2-yl(phenyl)methanone derivatives, which are structurally related to this compound, have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. nih.gov Several of these derivatives exhibited promising activity, with some showing potency comparable to or even exceeding that of the reference compound, genistein. nih.gov The structure-activity relationship of these compounds has been a subject of investigation to understand the key features responsible for their inhibitory effects. nih.gov

Tubulin Polymerization Inhibition: While direct studies on this compound are limited, related benzo[b]furan structures have been designed as potent tubulin polymerization inhibitors. nih.gov These compounds disrupt the dynamic assembly and disassembly of microtubules, which are essential for cell division, making them attractive anticancer agents. nih.govnih.gov The introduction of specific functional groups, such as an amino group at the C5 position and a methoxy (B1213986) group at the C6 position of the benzo[b]furan ring, has been shown to be crucial for maximal cytotoxic activity. nih.gov Analogs like PTC-028 have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: In Vitro Enzyme Inhibition by Analogs of this compound This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Inhibition Type | Key Findings | Citations |

|---|---|---|---|---|

| Pyrazolone derivatives | Xanthine Oxidase | Mixed-type | Low micromolar IC50 values. Carboxylic group interacts with Arg880 and Thr1010. | nuph.edu.ua, nauka.gov.ua |

| Rhodanine derivatives | Xanthine Oxidase | Mixed-type | Low micromolar IC50 values. | researchgate.net, bioorganica.com.ua |

| Furan-2-yl(phenyl)methanones | Protein Tyrosine Kinase | Not specified | Activity comparable to or better than genistein. | nih.gov |

| Benzo[b]furans | Tubulin Polymerization | Not specified | Potent antiproliferative activity. | nih.gov, nih.gov |

| PTC-028 (analog) | Tubulin Polymerization | Not specified | Induces G2/M arrest and apoptosis. | nih.gov |

Receptor Binding Profiling and Modulatory Effects in Cellular Assays

The structural motif of this compound is relevant in the context of receptor binding and modulation, particularly in antiviral research.

HIV-1 Entry Inhibition: Small-molecule inhibitors of HIV-1 entry that bind to the viral envelope glycoprotein (B1211001) gp120 have been identified. nih.gov These inhibitors, such as BMS-806 and its analogs, block the conformational changes in the gp120-gp41 complex that are necessary for viral entry into host cells, a mechanism distinct from inhibiting receptor binding itself. nih.gov The HIV envelope glycoprotein is a primary target for entry inhibitors, with some compounds targeting gp120 and others targeting gp41. youtube.com While not directly this compound, the design of small molecules that interfere with these protein-protein interactions is a key strategy in developing new antiretroviral agents. nih.govnih.gov Furthermore, Retinol Binding Protein 4 (RBP4) has been identified as a natural agent that can reactivate latent HIV-1, highlighting the complexity of molecular interactions that can influence viral lifecycle. biorxiv.org

Cellular Pathway Modulation: In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Analogs and derivatives based on the furan (B31954) and benzoic acid scaffolds have demonstrated significant potential in oncology through the modulation of cellular pathways leading to cytotoxicity and apoptosis.

Studies on various cancer cell lines have shown that certain derivatives can induce apoptosis, a form of programmed cell death. nih.govresearchgate.net For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a compound with a related chalcone (B49325) structure, exhibited cytotoxic effects against several human cancer cell lines, with SMMC-7721 liver cancer cells being particularly sensitive. nih.gov Treatment with DMC led to chromatin condensation and fragmentation, characteristic features of apoptosis. nih.gov

Benzo[b]furan derivatives have been shown to induce apoptosis by activating caspases-3, -8, and -9, which is linked to the release of cytochrome c from mitochondria. nih.gov The antiproliferative activity of these compounds is often associated with their ability to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. nih.gov Similarly, other heterocyclic compounds have been reported to induce apoptosis and necrosis in breast cancer cells (MCF-7), with some compounds showing a significant reduction in cell viability. mdpi.com

Table 2: Cytotoxicity and Apoptosis Induction in Cancer Cell Lines by Related Compounds This table is interactive. You can sort and filter the data.

| Compound/Analog | Cancer Cell Line | Mechanism | Key Findings | Citations |

|---|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721, HeLa, etc. | Cytotoxicity, Apoptosis | IC50 of 32.3 µM in SMMC-7721 cells; induced chromatin condensation. | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | HL-60, U937 | Apoptosis, Tubulin Inhibition | Nanomolar IC50 values; activation of caspases-3, -8, and -9. | nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4) | MCF-7 (Breast Cancer) | Apoptosis, Necrosis | Significant reduction in cell viability (26.86%). | mdpi.com |

| PTC-028 | Myelodysplastic syndrome (MDS) cell lines | Apoptosis, Tubulin Inhibition | Suppressed growth and induced apoptosis. | nih.gov |

Antimicrobial and Antifungal Activity Mechanisms against Specific Pathogens

The 4-(furan-2-yl)benzoic acid scaffold and its derivatives have also been explored for their antimicrobial and antifungal properties, targeting various mechanisms in pathogens.

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication process in microorganisms that regulates virulence and biofilm formation. nih.govnih.gov Targeting QS is a promising strategy to combat antibiotic resistance. nih.gov Although direct evidence for this compound is not prominent, related heterocyclic structures are being investigated as QS inhibitors. nih.govnih.gov

Reactive Oxygen Species Generation and Antioxidant Activity: Some ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and evaluated for their antioxidant properties. nih.gov These compounds have shown free radical and hydrogen peroxide (H2O2) scavenging activities. nih.gov The generation of reactive oxygen species is a known mechanism for the antimicrobial action of some compounds, while the ability to scavenge them is important for mitigating oxidative stress. nih.gov

Other Antimicrobial Mechanisms: Derivatives containing the furan moiety have been incorporated into various heterocyclic systems to develop novel antimicrobial agents. For example, pyrazole (B372694) derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting fatty acid biosynthesis. nih.gov Fatty acid amides incorporating a methoxybenzyl group have also been synthesized and shown to possess antibacterial and antifungal properties. nih.gov

Design Principles for Developing New Bioactive Analogs of this compound

The development of new bioactive analogs based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles.

A key design principle involves the strategic placement of substituents on the core structure to enhance interaction with specific biological targets. For instance, in the development of tubulin polymerization inhibitors based on a benzo[b]furan core, the positions of amino and methoxy groups on the benzene (B151609) ring were found to be critical for maximizing cytotoxic potency. nih.gov Specifically, an ortho relationship between the amino and methoxy groups was shown to be essential for high activity. nih.gov

For HIV-1 entry inhibitors, the design focuses on creating small molecules that can bind to specific sites on the viral envelope glycoproteins, such as gp120, and disrupt the conformational changes required for membrane fusion. nih.gov The design of bifunctional inhibitors that target both the virus and host cell receptors represents an advanced strategy to achieve broad and potent antiviral activity. nih.gov

In the context of enzyme inhibitors, such as those for xanthine oxidase, molecular docking and dynamic studies are employed to understand the binding modes of the inhibitors in the active site. nuph.edu.uaresearchgate.net This allows for the rational design of new analogs with improved affinity and specificity. For example, ensuring the presence of a carboxylic acid group that can form key hydrogen bonds and salt bridges within the enzyme's active site is a crucial design consideration. nuph.edu.ua

Advanced Analytical and Bioanalytical Methodologies

Development and Validation of Chromatographic Methods (HPLC-UV, HPLC-MS, GC-MS) for Quantitative and Qualitative Analysis of 4-(Furan-2-YL)-2-methoxybenzoic Acid in Complex Research Matrices.vliz.beflorajournal.comscispace.comcuni.cz

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of This compound . The development and validation of these methods are critical to ensure they are fit for their intended purpose, providing reliable and reproducible results. researchgate.netnih.govekb.eg

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a primary approach. Reversed-phase HPLC is particularly well-suited for a compound with the polarity of This compound .

HPLC-UV: This method offers robust and cost-effective quantification. The aromatic nature of both the furan (B31954) and benzoic acid moieties suggests strong UV absorbance, allowing for sensitive detection. thermofisher.com Method development would involve optimizing the mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) and acidified water), selecting an appropriate column (e.g., C18), and determining the optimal detection wavelength based on the compound's UV spectrum. nih.govresearchgate.net

HPLC-MS: For higher selectivity and sensitivity, especially in complex matrices like biological fluids or environmental samples, coupling HPLC with a mass spectrometer is the preferred method. Electrospray ionization (ESI) is a common interface for such compounds. researchgate.net HPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, confirming the identity of the analyte with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing purity or identifying volatile impurities. Due to the carboxylic acid group, derivatization (e.g., esterification to form a more volatile methyl ester) is typically required prior to analysis to improve chromatographic behavior and prevent thermal degradation in the injector. florajournal.com GC-MS provides excellent separation efficiency and definitive identification through characteristic mass spectral fragmentation patterns. mdpi.comnih.gov

Validation of these methods is performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). thermofisher.comnih.gov

Table 1: Representative Chromatographic Conditions for Analysis of Benzoic Acid and Furan Derivatives This table presents typical parameters based on methods developed for structurally similar compounds and is intended to guide the development of a specific method for this compound.

| Parameter | HPLC-UV / HPLC-MS nih.govresearchgate.netresearchgate.net | GC-MS (after derivatization) florajournal.comnih.gov |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Gradient of Acetonitrile/Methanol and Acidified Water (e.g., with formic acid) | Helium |

| Flow Rate | 0.5 - 1.0 mL/min | 1.0 - 1.5 mL/min |

| Detection | UV (e.g., 254 nm) or ESI-MS | Mass Spectrometry (Electron Ionization) |

| Temperature | Ambient or controlled (e.g., 40 °C) | Temperature program (e.g., 50 °C to 300 °C) |

| Injection Volume | 5 - 20 µL | 1 µL (split/splitless) |

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Characterization of Metabolites and Degradation Products of this compound in in vitro or Environmental Studies.vliz.be

To understand the fate of This compound in biological or environmental systems, it is essential to identify its metabolites and degradation products. Hyphenated tandem mass spectrometry techniques, such as LC-MS/MS and GC-MS/MS, are indispensable for this purpose due to their exceptional sensitivity and structural elucidation capabilities. nih.govvu.edu.au

LC-MS/MS: This is the predominant technique for metabolite profiling in in vitro studies (e.g., using liver microsomes) and analyzing aqueous environmental samples. scispace.comnih.gov The initial separation by LC is followed by tandem mass spectrometry, where a specific precursor ion (the parent compound or a suspected metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific quantification and characterization. researchgate.net Potential metabolic transformations of This compound could include hydroxylation of the furan or benzene (B151609) ring, O-demethylation of the methoxy (B1213986) group, or epoxidation of the furan ring, a known bioactivation pathway for some furan-containing compounds. nih.gov Each of these modifications results in a predictable mass shift from the parent compound, which can be targeted for detection. researchgate.net

GC-MS/MS: For volatile or semi-volatile degradation products, GC-MS/MS offers high-resolution separation and sensitive detection. vu.edu.au Environmental degradation, such as photodegradation, could lead to the cleavage of the molecule, forming smaller, more volatile fragments. ajpaonline.compsu.edu Like LC-MS/MS, GC-MS/MS uses precursor-to-product ion transitions to confirm the identity of analytes even in complex mixtures.

The fragmentation patterns observed in the MS/MS spectra provide crucial clues to the structure of the unknown metabolites or degradation products. For This compound , expected fragmentations might include the neutral loss of CO₂ (44 Da) from the carboxylic acid, the loss of a methyl radical (15 Da) or formaldehyde (B43269) (30 Da) from the methoxy group, and cleavage at the bond connecting the two aromatic rings. researchgate.net

Spectrophotometric and Electrochemical Detection Systems for High-Sensitivity Analysis of this compound

While chromatography-mass spectrometry methods offer the highest selectivity, spectrophotometric and electrochemical systems provide alternative or complementary approaches, often with advantages in cost, speed, and portability.

Spectrophotometric Methods: These methods rely on the compound's interaction with light. UV-Visible spectrophotometry, as used in HPLC-UV detection, is the most direct application. encyclopedia.pub The development of colorimetric assays could also be explored. For instance, certain furan derivatives react with specific reagents to produce a colored product whose intensity, measured with a spectrophotometer, is proportional to the concentration. rsc.orgresearchgate.net Such methods can be adapted for high-throughput screening applications where a simple, rapid measurement is needed.

Electrochemical Detection: These techniques measure the current generated by the oxidation or reduction of the analyte at an electrode surface. The furan and substituted benzene rings are electrochemically active and can be oxidized at a specific potential. An electrochemical sensor, based on a modified glassy carbon electrode, could be developed for the sensitive detection of This compound . mdpi.commdpi.com This approach can achieve very low detection limits and is well-suited for integration into portable devices for on-site analysis. nih.gov

Biosensor Development for Rapid Screening of this compound and its Derivatives

Biosensors represent a frontier in analytical technology, combining a biological recognition element with a physicochemical transducer to generate a signal in the presence of a specific analyte. They offer the potential for real-time, highly specific analysis without extensive sample preparation.

For This compound , a promising approach would be the development of a biosensor based on an allosteric transcription factor. nih.gov Research has shown that transcription factors can be engineered to recognize specific small molecules, including benzoic acid derivatives. researchgate.netmdpi.com

The general principle involves:

Recognition Element: Identifying or evolving a transcription factor protein that specifically binds to This compound .

Transducer: This binding event would trigger a conformational change in the protein, causing it to activate or repress the expression of a reporter gene.

Signal: The reporter gene produces a readily measurable signal, such as fluorescence (e.g., from Green Fluorescent Protein) or an enzymatic reaction. mdpi.com

Such a biosensor, often housed within a genetically engineered microorganism like E. coli or yeast, could be used for the high-throughput screening of chemical libraries for compounds with similar structures or for detecting the compound's presence in environmental or biological samples.

Potential Applications in Materials Science and Chemical Biology

Integration of 4-(Furan-2-YL)-2-methoxybenzoic Acid into Polymeric and Supramolecular Materials

The bifunctional nature of this compound, with its polymerizable furan (B31954) moiety and the carboxyl group capable of forming strong directional interactions, allows for its integration into both polymeric and supramolecular structures.

The furan group can participate in polymerization reactions, such as electrochemical polymerization, to form polyfuran (PFu) chains. core.ac.uk The resulting polymers can exhibit interesting physicochemical properties and have been explored for various industrial applications. core.ac.uk The methoxy (B1213986) and carboxylic acid substituents on the phenyl ring can further modulate the properties of the resulting polymer, influencing its solubility, processability, and stability. researchgate.net For instance, the incorporation of such substituted monomers can lead to the synthesis of copolymers with tailored characteristics. core.ac.ukmdpi.com

In the realm of supramolecular chemistry, the carboxylic acid group of this compound is a key player. It can form robust hydrogen-bonding motifs, such as the common acid-acid homodimer, leading to the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. everand.comnih.gov These supramolecular assemblies are of interest for creating materials with dynamic and responsive properties. The interplay of hydrogen bonding from the carboxylic acid and potential π-π stacking interactions from the aromatic furan and benzene (B151609) rings can direct the formation of intricate crystalline structures. everand.com

Furan-functionalized copolymers have been shown to self-assemble into nanoparticles in aqueous environments, driven by hydrophobic associations. nih.govutoronto.ca This self-assembly is a form of supramolecular organization that can be exploited for applications such as drug delivery. nih.govutoronto.ca The size and morphology of these nanoparticles can often be controlled by factors such as the concentration of the polymer and the solvent conditions. nih.gov

Table 1: Potential Polymerization and Supramolecular Assembly Approaches

| Approach | Functional Group Utilized | Resulting Structure | Potential Properties |

| Electrochemical Polymerization | Furan ring | Polyfuran backbone | Conducting, electroactive |

| Chemical Polymerization | Furan ring | Polyfuran backbone | Tailorable solubility and stability |

| Hydrogen Bonding | Carboxylic acid | Dimeric pairs, chains, sheets | Crystalline, responsive |

| Self-Assembly | Amphiphilicity | Micelles, nanoparticles | Drug encapsulation, controlled release |

Functionalization of Nanomaterials with this compound for Targeted Interactions

The functionalization of nanomaterials with organic molecules is a powerful strategy to impart specific properties and to enable targeted interactions with biological systems or other materials. This compound offers multiple handles for attachment to nanomaterial surfaces.

The carboxylic acid group can be used to anchor the molecule to the surface of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) or other nanomaterials that have surface hydroxyl groups. This is a common and effective method for surface modification. Furthermore, the furan ring can be utilized for covalent attachment through chemistries like the Diels-Alder reaction. For instance, furan-functionalized polymers have been used to create immuno-nanoparticles for targeted drug delivery by reacting the furan groups with maleimide-modified antibodies. nih.govutoronto.ca

Once attached to a nanoparticle, the exposed furan and substituted benzene rings can mediate specific interactions. For example, in the context of targeted drug delivery, these functionalized nanoparticles could be designed to interact with specific receptors on the surface of cells. dovepress.com The concept of active targeting involves the addition of ligands that have a high affinity for receptors overexpressed in diseased tissues, such as tumors. dovepress.com While direct studies with this compound are limited, the principles of using furan-functionalized materials for targeted delivery are well-established. nih.govutoronto.ca

Role of this compound as a Chemical Probe for Mechanistic Biological Research

A derivative of this compound has been utilized as a key component in the synthesis of a radiolabeled chemical probe for studying the thyroid-stimulating hormone receptor (TSHR). acs.org TSHR is a crucial protein in regulating thyroid function, and its overexpression is linked to various diseases, including tumors. acs.org

In this research, a more complex molecule incorporating the 2-methoxybenzoic acid substructure was synthesized and then radiolabeled with iodine-131. acs.org This radiotracer, 131I-ML-109, allowed for single-photon emission computed tomography (SPECT) imaging to evaluate its biological performance. acs.org Molecular docking simulations of a related non-radioactive small molecule, natI-ML-109, which also contains a 2-methoxy-substituted phenyl ring, revealed that it binds to the TSHR through interactions with specific amino acid residues, namely Ser505 and Ile654. acs.org The methoxy group is part of the core structure that positions the interacting functionalities correctly within the receptor's binding pocket. acs.org

This example highlights the potential of using this compound as a scaffold in the design of chemical probes. By modifying the carboxylic acid or the furan ring, it is possible to attach reporter groups (like radioisotopes or fluorescent dyes) or to modulate the binding affinity and selectivity for a biological target. Such probes are invaluable tools for understanding the mechanisms of biological processes and for the development of diagnostic agents.

Precursor for Advanced Organic Electronic Materials

The conjugated system formed by the furan and benzene rings in this compound makes it an attractive precursor for the synthesis of advanced organic electronic materials. bldpharm.com Furan-containing polymers, in particular, have been investigated for their potential as organic semiconductors. nih.gov

One of the key applications for such materials is in the field of organic light-emitting diodes (OLEDs). rsc.org The design of new organic molecules with specific thermal, redox, and optical properties is crucial for the advancement of OLED technology. rsc.org The combination of electron-donating (methoxy group) and electron-withdrawing (carboxylic acid) or extended π-systems (furan ring) can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. researchgate.net This tuning is essential for achieving efficient charge injection and transport, as well as for controlling the color of the emitted light.

Furthermore, this compound is listed as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures and high thermal stability. Their well-defined porous nature and extended π-conjugation make them promising candidates for applications in gas storage, separation, and catalysis. The rigid and geometrically defined structure of this compound makes it a suitable building block for the bottom-up synthesis of these ordered materials.

The synthesis of conductive polymers often involves the polymerization of aromatic or heteroaromatic monomers. researchgate.netiarjset.com Polyfurans, synthesized from furan-containing monomers, are a class of conducting polymers that have been studied for their electrical properties. core.ac.uk The presence of the methoxy and carboxylic acid groups on the phenyl ring of this compound could be used to influence the polymerization process and the properties of the final conductive polymer. researchgate.net

Table 2: Potential Organic Electronic Material Applications

| Material Type | Role of this compound | Key Features | Potential Application |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material component | Tunable electronic properties, fluorescence | Displays, lighting |

| Covalent Organic Frameworks (COFs) | Monomeric building block | Porous, crystalline, conjugated | Gas storage, catalysis, sensors |

| Conducting Polymers | Monomer for polymerization | π-conjugated backbone | Organic transistors, sensors |

Catalytic Applications of Metal Complexes with this compound Ligands

The presence of a carboxylic acid group and a furan ring, both of which can coordinate to metal ions, suggests that this compound can act as a versatile ligand for the synthesis of metal complexes with potential catalytic applications. nih.gov Metal-organic frameworks (MOFs) are a prominent class of materials where organic ligands bridge metal ions or clusters to form extended, often porous, structures. nih.govresearchgate.net These materials have shown great promise in heterogeneous catalysis due to their high surface area, tunable pore sizes, and the presence of catalytically active metal sites. nih.govresearchgate.net

The carboxylic acid group of this compound can readily coordinate to a wide range of metal ions, forming the nodes of a MOF structure. researchgate.net The furan ring can also participate in coordination, potentially leading to the formation of heterometallic or polynuclear metal clusters within the framework. The specific coordination mode and the resulting framework topology would depend on the metal ion used and the reaction conditions.

The catalytic activity of such MOFs could arise from several features. The metal centers themselves can act as Lewis acids or redox-active sites. researchgate.net The organic linker can also be designed to have catalytic activity or to modulate the activity of the metal centers. For instance, the furan ring could be involved in reactions or could influence the electronic properties of the metal center.

While specific studies on the catalytic applications of metal complexes derived from this compound are not widely reported, the principles of using similar ligands are well-established. For example, Schiff base ligands, which often contain heterocyclic rings and other donor atoms, form metal complexes with a wide range of catalytic activities. nih.gov The design and synthesis of new metal complexes and MOFs using this compound as a ligand is a promising area for future research in catalysis. everand.comnih.gov

Challenges and Future Research Directions

Methodological Advancements in the Synthesis of 4-(Furan-2-YL)-2-methoxybenzoic Acid

The development of efficient and scalable synthetic routes is paramount for the thorough investigation of any chemical compound. Currently, dedicated synthetic methodologies for this compound are not extensively reported in the literature, which presents a significant challenge. Research into related structures, such as flavanones from 2-methoxybenzoic acids researchgate.netresearchgate.net and various furan-containing heterocycles, nih.govresearchgate.net suggests that multi-step syntheses are likely required.

A primary challenge lies in the selective formation of the carbon-carbon bond between the C4 position of the benzoic acid ring and the C2 position of the furan (B31954) ring. Future research should focus on the application of modern cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These methods are well-established for creating C-C bonds between aryl and heteroaryl systems and could be adapted for this specific synthesis. The development of a one-pot synthesis would be a notable advancement, potentially improving yield and reducing waste compared to multi-step procedures. researchgate.net Another avenue for exploration is the catalytic cross-ketonization of precursors like methyl 2-furoate and a suitable benzoic acid derivative, a method that has shown promise for producing other acyl furans. rsc.org

Future synthetic strategies should also consider the starting materials. 2-Methoxybenzoic acid derivatives are utilized in the synthesis of complex molecules, indicating their utility as precursors. researchgate.netacs.org Similarly, methods for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrate established chemistry for manipulating furan-containing building blocks. mdpi.com The challenge will be to optimize reaction conditions, including catalyst selection, solvent systems, and temperature, to achieve high-yield and high-purity this compound.

Deeper Mechanistic Elucidation of Biological and Chemical Activities

The biological and chemical profile of this compound remains largely uncharacterized. A significant challenge is the absence of empirical data on its mechanism of action. However, the constituent moieties provide a basis for hypothesizing potential activities. Furan scaffolds are present in numerous bioactive compounds with a wide array of effects, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.com Likewise, benzoic acid derivatives are known to exhibit biological activities such as antioxidant and anti-inflammatory effects. researchgate.net

Future research must involve systematic screening of the compound to identify its biological effects. Initial studies could employ assays to evaluate its antioxidant potential, such as DPPH free radical scavenging and hydrogen peroxide scavenging assays, which have been used to assess other furan-containing molecules. nih.gov The presence of labile hydrogens and a conjugated system in the molecule suggests a potential for radical scavenging. nih.gov Mechanistic studies should then aim to identify specific molecular targets, such as enzymes or receptors, to explain any observed activities. For instance, investigations could explore if the compound acts as a receptor agonist or antagonist, a line of inquiry pursued for other complex benzoic acid derivatives. nih.gov

From a chemical perspective, the reactivity of its functional groups—the carboxylic acid, the methoxy (B1213986) ether, and the furan ring—needs to be elucidated. The furan ring is susceptible to electrophilic substitution, while the carboxylic acid group can undergo esterification or amidation. ijabbr.com A key challenge is understanding how these functional groups influence each other's reactivity within the same molecule. Future work should involve experimental studies to map its chemical reactivity, which is crucial for synthesizing derivatives and for understanding its stability and potential metabolic pathways.

Exploration of Novel Therapeutic and Industrial Applications

The lack of specific application data for this compound is a challenge that also represents a significant opportunity. Based on the known applications of its structural components, several promising avenues can be explored.

In the therapeutic realm, the furan nucleus is a key component of many approved drugs. mdpi.com The broad biological activities associated with furan derivatives suggest that this compound could serve as a scaffold for the development of new therapeutic agents. ijabbr.com Future research should focus on screening the compound against a wide range of diseases, particularly those for which furan and benzoic acid derivatives have shown promise, such as inflammatory conditions and microbial infections. ijabbr.comresearchgate.net Its structural components are found in molecules targeting the thyroid-stimulating hormone receptor, suggesting another potential, albeit speculative, area for investigation. acs.org

Industrially, furan derivatives derived from biomass are considered important platform chemicals for producing fine chemicals, polymers, and solvents. mdpi.com Benzoic acid derivatives are also valuable intermediates. rsc.org A key future direction is to investigate the potential of this compound as a monomer for the synthesis of novel bio-based polymers. Furan-based monomers are being actively researched as sustainable alternatives to petroleum-derived plastics. rsc.org The combination of the furan ring and the carboxylic acid functionality makes this molecule a candidate for creating polyesters or polyamides with unique properties.

Integration of Artificial Intelligence and Machine Learning in Structure-Property and Structure-Activity Prediction

A major hurdle in the development of new compounds is the time and cost associated with synthesizing and testing a large number of derivatives. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to overcome this challenge by predicting molecular properties and activities, thereby guiding research efforts more efficiently. nih.govnih.gov